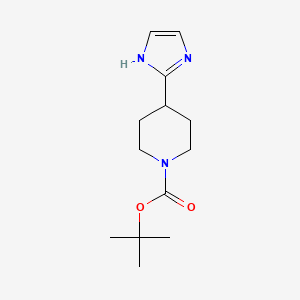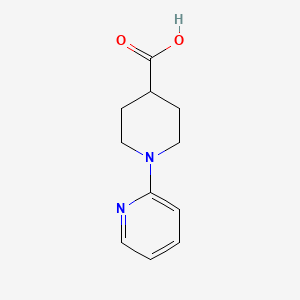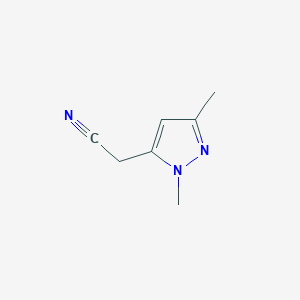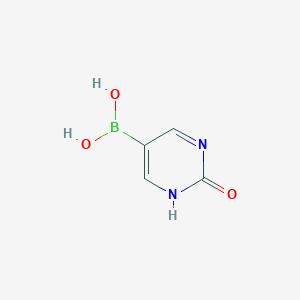
tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
概要
説明
“tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H21N3O2 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H21N3O2 . The InChI code for this compound is 1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-10(5-9-16)11-14-6-7-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 251.33 . It is a solid substance and should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用
Synthesis and Intermediate Role
Tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an essential component in crizotinib, a drug used in cancer treatment (Kong et al., 2016). Additionally, it has been employed in the development of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another intermediate for small molecule anticancer drugs, showcasing its versatility in drug synthesis (Zhang et al., 2018).
Role in Synthesis of Chemosensors
This compound has been utilized in the synthesis of fluorescent imidazole-based chemosensors. These chemosensors are used for the reversible detection of cyanide and mercury ions, demonstrating its application in environmental monitoring and safety (Emandi et al., 2018).
Application in Radioprotection Drug Development
A study on the synthesis and characterization of novel chiral nitronyl nitroxyl radicals, which included derivatives of this compound, explored its potential in developing radioprotection drugs. These drugs could potentially mitigate the effects of radiation exposure (Qin et al., 2009).
Contributions to Organic Chemistry Research
In organic chemistry, this compound has been used in various studies, such as the preparation of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, an anti-cancer drug (Wang et al., 2015). It has also been involved in the study of 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, contributing to the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
Imidazole-containing compounds are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it is likely that multiple pathways are affected .
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
Tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity. This compound can act as a ligand, binding to metal ions in the active sites of enzymes, thereby modulating their activity. Additionally, it can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, the imidazole ring can bind to receptors or enzymes involved in signaling pathways, altering their activity and downstream effects. This compound can also impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. The imidazole ring can coordinate with metal ions in enzyme active sites, affecting their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to toxic effects, including cellular damage and alterations in metabolic pathways. Threshold effects have been observed, where the compound exhibits different effects at varying concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The imidazole ring can participate in redox reactions and coordinate with metal ions, affecting the activity of enzymes involved in metabolic pathways. This compound can also influence the levels of specific metabolites by modulating enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The imidazole ring can bind to transport proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, depending on its interactions with binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its activity. The imidazole ring can interact with targeting signals, directing the compound to specific locations within the cell. Additionally, post-translational modifications can influence its localization and activity .
特性
IUPAC Name |
tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-10(5-9-16)11-14-6-7-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVUXYKFFKIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591212 | |
| Record name | tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158654-96-7 | |
| Record name | tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)










![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)

